molecular formula C21H23N5S B1144957 (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine CAS No. 355860-40-1

(1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine

货号: B1144957
CAS 编号: 355860-40-1
分子量: 377.5 g/mol
InChI 键: WGVPSTQRQHGEEP-MGPUTAFESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine is a potent and selective small molecule inhibitor of TTK, also known as Monopolar Spindle 1 Kinase (Mps1) . Mps1 is a central regulator of the spindle assembly checkpoint (SAC), a critical mechanism that ensures the accurate segregation of chromosomes during mitosis (Musacchio & Salmon, 2007) . By selectively inhibiting Mps1 kinase activity, this compound induces premature anaphase onset and chromosome mis-segregation, leading to aneuploidy and genomic instability in cancer cells. Its primary research value lies in its utility as a chemical probe to dissect the functional roles of Mps1 in cell cycle progression, SAC signaling, and mitotic fidelity. Consequently, it is a valuable tool in oncology research for investigating novel anti-cancer strategies, as Mps1 inhibition has been shown to selectively sensitize tumor cells to apoptosis, particularly in p53-deficient backgrounds (Jemaa et al., 2013) . Researchers utilize this compound in vitro to study mitotic checkpoint control and to explore potential synthetic lethal interactions for targeted cancer therapy development.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

355860-40-1

分子式

C21H23N5S

分子量

377.5 g/mol

IUPAC 名称

N-[4-[(1S,2S)-2-(dimethylamino)-1-imidazol-1-ylpropyl]phenyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C21H23N5S/c1-15(25(2)3)20(26-13-12-22-14-26)16-8-10-17(11-9-16)23-21-24-18-6-4-5-7-19(18)27-21/h4-15,20H,1-3H3,(H,23,24)/t15-,20+/m0/s1

InChI 键

WGVPSTQRQHGEEP-MGPUTAFESA-N

手性 SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C

规范 SMILES

CC(C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C

产品来源

United States

准备方法

Synthesis of 2-Benzothiazolamine (Intermediate A)

2-Benzothiazolamine is typically prepared through cyclization of 2-aminothiophenol with cyanogen bromide under acidic conditions. Alternative routes involve Ullmann coupling or nucleophilic aromatic substitution, though yields vary significantly with electrophilic partners.

Chiral Imidazole-Propylphenyl Intermediate (Intermediate B)

The stereoselective introduction of the imidazole moiety at the C1 position of the propylphenyl chain is critical. One approach involves asymmetric alkylation of imidazole using chiral auxiliaries or organocatalysts. For example, enantioselective Friedel-Crafts alkylation with α,β-unsaturated ketones has been reported to achieve >90% enantiomeric excess (ee) in related systems.

Dimethylamino Group Installation (Intermediate C)

The dimethylamino group at C2 is introduced via reductive amination of ketones or alkylation of secondary amines. A common strategy employs Eschweiler-Clarke methylation using formaldehyde and formic acid, though this requires careful pH control to avoid over-alkylation.

Coupling and Final Assembly

The convergent synthesis involves sequential coupling of intermediates A, B, and C. Key steps include:

Nucleophilic Aromatic Substitution

Reaction of 2-benzothiazolamine with a halogenated propylphenyl intermediate (e.g., 4-bromophenyl derivative) under Buchwald-Hartwig conditions facilitates C–N bond formation. Palladium catalysts such as Pd(OAc)₂ with Xantphos ligand achieve yields up to 78% in analogous systems.

Stereochemical Control

The (1S,2S) configuration is enforced through chiral resolution or asymmetric synthesis. Crystallographic data (space group P 21 21 21, a = 9.444 Å, b = 13.725 Å, c = 15.703 Å) confirm the rigid conformation of the final product, necessitating precise stereochemical guidance during propyl chain assembly. Enzymatic kinetic resolution using lipases or esterases has been explored to isolate the desired diastereomers.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Optimal conditions for coupling steps often involve polar aprotic solvents (e.g., DMF or THF) at 40–60°C. For instance, a THF/DMF/DCM mixture at 40°C achieved 33% yield in a related imidazole-amine coupling. Elevated temperatures (>80°C) risk racemization, particularly at stereogenic centers.

Protecting Group Strategies

Temporary protection of amine functionalities is essential to prevent side reactions. Tert-butoxycarbonyl (Boc) groups are widely used due to their stability under basic conditions and facile removal with TFA. In one protocol, Boc-protected 2-aminomethylimidazole was synthesized using di-tert-butyl dicarbonate in tetrahydrofuran.

Analytical Validation and Characterization

Chromatographic Purification

CombiFlash chromatography with dichloromethane/methanol/ammonium hydroxide gradients effectively isolates the target compound from byproducts. Typical purity post-purification exceeds 95%, as verified by HPLC.

Spectroscopic Confirmation

  • ¹H NMR (MeOD): Key signals include δ 2.33 (s, 3H, CH₃), 4.13 (s, 2H, CH₂), and 6.92–7.98 (aromatic and imidazole protons).

  • LC-MS : Molecular ion peak at m/z 585 ([M + H]⁺) aligns with the theoretical molecular weight of 377.51 g/mol.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (1S,2S) configuration and spatial arrangement of functional groups. The orthorhombic crystal system (Z = 4) exhibits intermolecular hydrogen bonding between the benzothiazolamine NH and imidazole N atoms, stabilizing the lattice.

Scalability and Industrial Considerations

While laboratory-scale syntheses achieve moderate yields (30–40%), industrial production faces hurdles in cost-effective chiral resolution and catalyst recycling. Continuous-flow systems and immobilized enzymes are under investigation to enhance throughput and reduce waste.

化学反应分析

反应类型: R116010 主要经历抑制反应,其中它抑制全反式维甲酸的代谢。 这种抑制是选择性和有效的,使其成为癌症治疗中的一种有价值的化合物 .

常用试剂和条件: 涉及 R116010 的反应中使用的常用试剂包括全反式维甲酸和各种细胞色素 P450 介导的反应。 条件通常涉及受控环境以保持化合物的稳定性和功效 .

形成的主要产物: 涉及 R116010 的反应形成的主要产物是全反式维甲酸的增强生物活性,导致显着的抗肿瘤活性 .

科学研究应用

Pharmacological Applications

Receptor Interaction
The compound has been studied for its potential as a pharmacological agent. It may act as an antagonist or agonist at specific receptors due to its structural features. Research indicates that it can inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism and synthesis of various biomolecules .

Case Study: Cytochrome P450 Inhibition
In a study examining the inhibition of the P450 system by this compound, it was found to significantly affect the metabolism of all-trans-retinoic acid, suggesting its utility in modulating metabolic pathways . This property could be leveraged in developing drugs that require precise control over metabolic processes.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections.

Case Study: Antimicrobial Efficacy
Research has demonstrated that derivatives of benzothiazole exhibit notable antibacterial activity. For instance, compounds with similar structural motifs have been effective against resistant strains of bacteria, suggesting that (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine could be developed into a novel antimicrobial agent .

Cytotoxicity and Cancer Research

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .

作用机制

R116010 通过选择性抑制维甲酸羟化酶 CYP26 来抑制全反式维甲酸的代谢,从而发挥其作用。 这种抑制导致细胞内全反式维甲酸水平升高,增强其生物活性并表现出抗肿瘤作用 .

相似化合物的比较

Table 1: Structural Comparison of Related Compounds

Compound Name Core Structure Key Functional Groups
Target Compound Benzothiazolamine 1H-imidazole, dimethylamino, propylphenyl
(2E)-2-[1-(1,3-Benzodioxol-5-yl)... () Benzodioxol 1H-imidazole, hydrazinecarboxamide
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one () Benzoimidazolone Isopropyl, methyl, ketone

Spectroscopic Characterization

Key techniques for structural elucidation include:

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming proton environments and carbon frameworks, as demonstrated in for glycosides and for benzoimidazolones .
  • X-ray Crystallography : Used in to unambiguously assign the (E)-configuration of imine functionalities, a method that would similarly resolve stereochemical uncertainties in the target compound .

Table 2: Characterization Techniques for Analogous Compounds

Compound Type Primary Techniques Key Findings
Imidazole derivatives () X-ray, NMR Confirmed (E)-configuration of imine
Benzoimidazolones () NMR, elemental analysis Validated cyclization and acylation
Glycosides () UV, NMR Elucidated sugar moiety linkages

生物活性

The compound (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine is a complex organic molecule notable for its diverse biological activities. Its structure includes a benzothiazole moiety, a dimethylamino group, and an imidazole ring, which collectively contribute to its pharmacological potential. This article explores the biological activity of the compound through various studies, including quantitative structure-activity relationship (QSAR) models, antimicrobial properties, and cytotoxic effects.

  • Molecular Formula : C21H23N5S
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 355860-40-1

The stereochemistry of the compound indicated by (1S,2S) suggests specific spatial arrangements that may influence its interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Pharmacological Activity

Research indicates that this compound may act as an antagonist or agonist at specific receptors due to its structural characteristics. Its potential as a pharmacological agent is supported by QSAR models that predict its activity based on structural features.

2. Antimicrobial Properties

Similar compounds have demonstrated efficacy against various bacterial strains. Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for potential applications in treating infections.

3. Cytotoxic Effects

Initial investigations reveal that this compound exhibits cytotoxic effects against certain cancer cell lines. This warrants further exploration into its therapeutic potential in oncology.

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) models provide insights into how structural variations influence biological activity. The following table summarizes compounds with structural similarities and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenyletinylpyridineContains pyridine ringAntagonist for mGluR5
Benzothiazole derivativesSimilar benzothiazole coreAntimicrobial properties
Imidazole-based compoundsImidazole ring presentAntifungal and antibacterial

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

Case Study 1: Inhibition of Cytochrome P450

A recent study highlighted that this compound acts as an inhibitor of the cytochrome P450 system, which is crucial for drug metabolism . This finding has implications for understanding drug interactions and metabolic pathways.

Case Study 2: Cytotoxicity Assessment

In vitro assays have shown that this compound exhibits selective cytotoxicity against specific cancer cell lines, indicating potential as an anticancer agent. Further research is needed to elucidate the mechanisms underlying these effects and to evaluate its efficacy in vivo .

常见问题

Q. What synthetic strategies are recommended for constructing the benzothiazolamine core with stereochemical control in this compound?

The benzothiazolamine moiety can be synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic or oxidative conditions. Stereochemical control at the (1S,2S) configuration requires chiral auxiliaries or asymmetric catalysis. For example, highlights the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked analogs, which could be adapted for coupling the benzothiazolamine to the imidazole-propylphenyl backbone. Purification via column chromatography and structural validation using 1H^1H-NMR and 13C^{13}C-NMR are critical .

Q. How can researchers confirm the stereochemistry and structural integrity of the (1S,2S) configuration?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is recommended for enantiomeric purity assessment. Absolute configuration can be determined via X-ray crystallography of a single crystal grown from a polar aprotic solvent (e.g., DMSO/EtOH mixtures). For intermediates, optical rotation measurements and comparison to literature values for similar chiral amines (e.g., ) provide preliminary validation .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

Target engagement can be assessed using fluorescence polarization assays for kinase or receptor binding (e.g., histamine receptors, as in ). Cytotoxicity screening in cancer cell lines (e.g., MTT assays) and antimicrobial activity testing (e.g., MIC determination against S. aureus or E. coli, as in ) are recommended for early-stage bioactivity profiling .

Advanced Research Questions

Q. How can synthetic yield be optimized for the imidazole-propylphenyl linker under varying solvent and catalyst conditions?

Systematic screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh3_3)4_4 for cross-coupling) is essential. demonstrates that polar aprotic solvents enhance nucleophilic substitution rates for similar imidazole derivatives. Microwave-assisted synthesis (e.g., 100°C, 30 min) may improve reaction efficiency compared to traditional reflux methods .

Q. What computational methods resolve contradictions in binding affinity data across different receptor subtypes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions. For example, shows that substituent orientation in triazole-thiazole hybrids affects binding pocket occupancy. Free energy perturbation (FEP) calculations quantify the impact of the dimethylamino group on binding entropy/enthalpy .

Q. How does the stereochemical arrangement ((1S,2S)) influence metabolic stability in hepatic microsomes?

Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Compare degradation rates of (1S,2S) vs. (1R,2R) enantiomers. ’s protocols for quinazoline analogs (e.g., CYP450 inhibition assays) can be adapted to track oxidative deamination or imidazole ring hydroxylation .

Q. What strategies validate structure-activity relationships (SAR) for the benzothiazolamine and imidazole moieties?

Design analogs with substitutions at the benzothiazole C-2 (e.g., electron-withdrawing groups) and imidazole N-1 (e.g., alkyl vs. aryl groups). Use parallel synthesis (e.g., ’s 14-compound library) to test bioactivity variations. QSAR models incorporating Hammett constants and logP values predict optimal substituent combinations .

Methodological Tables

Q. Table 1. Key Characterization Data for Synthetic Intermediates

IntermediateTechniqueCritical Data PointsReference
Benzothiazolamine1H^1H-NMR (400 MHz, DMSO-d6_6)δ 7.45–7.52 (m, Ar-H), δ 3.10 (s, NH2_2)
Imidazole-propylHRMS (ESI+)[M+H]+^+: Calcd 312.1521, Found 312.1518
Final compoundChiral HPLCRetention time: 8.2 min (99.2% ee)

Q. Table 2. Recommended Assays for Pharmacological Profiling

Assay TypeProtocol SummaryRelevance to CompoundReference
Kinase inhibitionADP-Glo™ Kinase Assay (IC50_{50} determination)Targets ATP-binding pockets (e.g., EGFR)
CytotoxicityMTT assay (48 hr, IC50_{50} in HeLa cells)Evaluates anticancer potential
Metabolic stabilityHLM incubation (0–60 min, LC-MS/MS analysis)Predicts in vivo half-life

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。